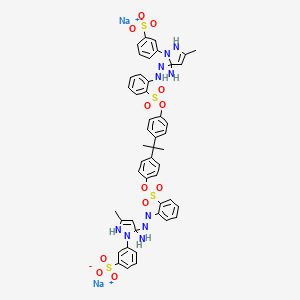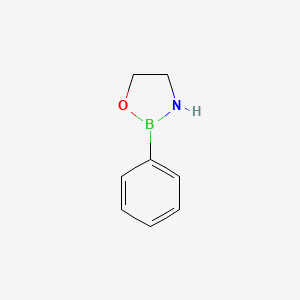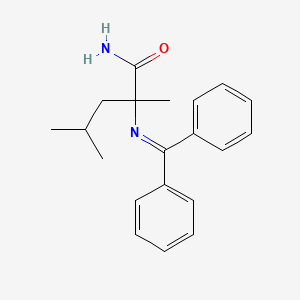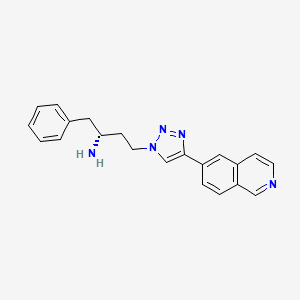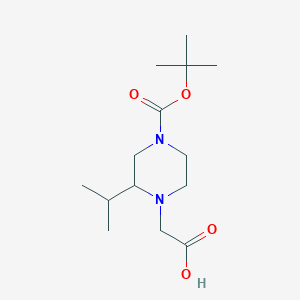
2-(4-(Tert-butoxycarbonyl)-2-isopropylpiperazin-1-YL)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Tert-butoxycarbonyl)-2-isopropylpiperazin-1-YL)acetic acid is a compound that features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and an acetic acid moiety. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions, making this compound valuable in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Tert-butoxycarbonyl)-2-isopropylpiperazin-1-YL)acetic acid typically involves the protection of the piperazine nitrogen with a Boc group followed by the introduction of the acetic acid moiety. One common method involves:
Protection of Piperazine: The piperazine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Introduction of Acetic Acid Moiety: The Boc-protected piperazine is then reacted with bromoacetic acid or its ester derivative under basic conditions to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(Tert-butoxycarbonyl)-2-isopropylpiperazin-1-YL)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the piperazine ring.
Oxidation and Reduction: The acetic acid moiety can be oxidized to form corresponding carboxylates or reduced to alcohols.
Common Reagents and Conditions
Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol can be used to remove the Boc group.
Substitution: Nucleophiles such as amines or thiols can be introduced to the piperazine ring after Boc deprotection.
Major Products
Deprotected Piperazine: Removal of the Boc group yields the free piperazine derivative.
Functionalized Derivatives: Subsequent reactions can introduce various functional groups to the piperazine ring.
Applications De Recherche Scientifique
2-(4-(Tert-butoxycarbonyl)-2-isopropylpiperazin-1-YL)acetic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(4-(Tert-butoxycarbonyl)-2-isopropylpiperazin-1-YL)acetic acid involves its ability to act as a protecting group for amines. The Boc group stabilizes the amine, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-piperazine: Similar in structure but lacks the acetic acid moiety.
Boc-protected amino acids: Used in peptide synthesis, similar protecting group chemistry.
Uniqueness
2-(4-(Tert-butoxycarbonyl)-2-isopropylpiperazin-1-YL)acetic acid is unique due to its combination of a Boc-protected piperazine ring and an acetic acid moiety, making it versatile for various synthetic applications .
Propriétés
Numéro CAS |
1060813-59-3 |
|---|---|
Formule moléculaire |
C14H26N2O4 |
Poids moléculaire |
286.37 g/mol |
Nom IUPAC |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-2-propan-2-ylpiperazin-1-yl]acetic acid |
InChI |
InChI=1S/C14H26N2O4/c1-10(2)11-8-16(13(19)20-14(3,4)5)7-6-15(11)9-12(17)18/h10-11H,6-9H2,1-5H3,(H,17,18) |
Clé InChI |
PERFHBUDLMLREX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CN(CCN1CC(=O)O)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


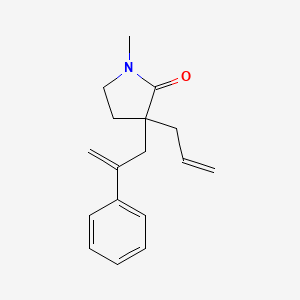
![5,19-diphenyl-2,4,5,7,16,18,19,21,30,32-decaza-29,31-diazanidaheptacyclo[20.6.1.13,6.18,15.117,20.09,14.023,28]dotriaconta-1,3,6(32),7,9,11,13,15,17,20(30),21,23,25,27-tetradecaene;iron(2+)](/img/structure/B14171802.png)
phosphane](/img/structure/B14171820.png)
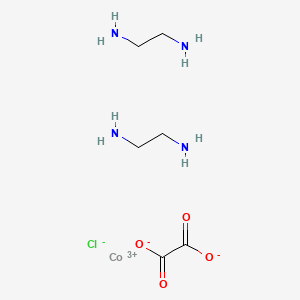


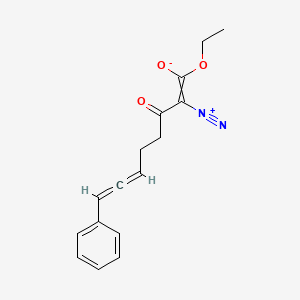
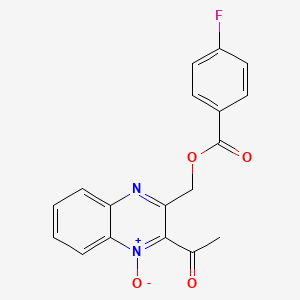
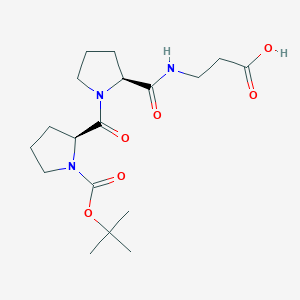
![7-[(2-amino-2-phenylacetyl)amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14171860.png)
